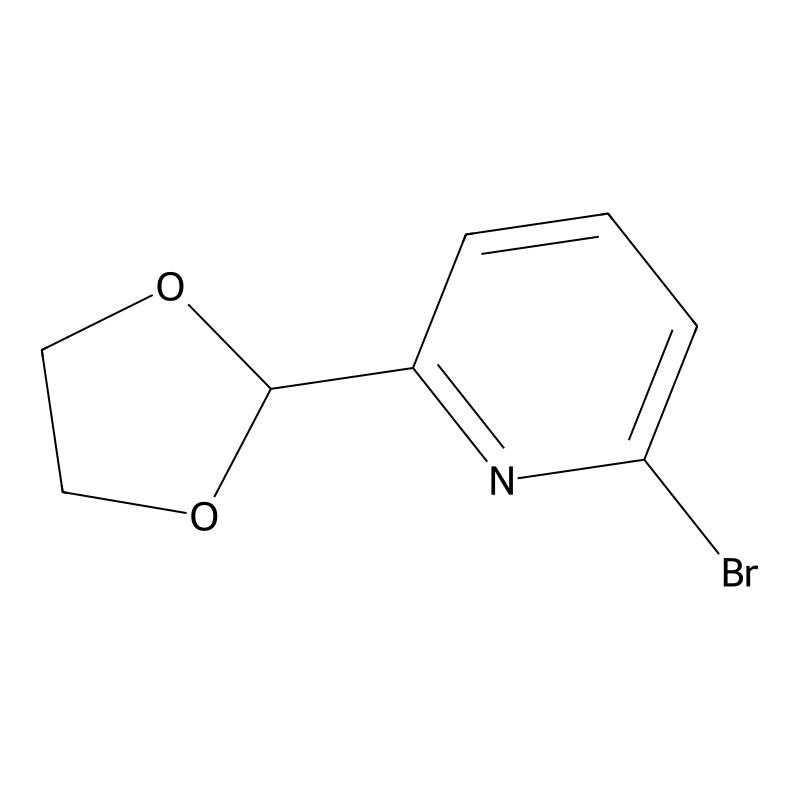

2-Bromo-6-(1,3-dioxolan-2-yl)pyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Chemical Databases: Resources like PubChem () list the compound's basic properties and some suppliers, but no documented research applications.

- Bromine (Br): Bromine is a common leaving group in organic synthesis, potentially allowing this molecule to participate in substitution reactions to create new compounds.

- Pyridine Ring: The pyridine ring is a fundamental heterocyclic aromatic structure found in many biologically active molecules. This suggests potential for 2-Bromo-6-(1,3-dioxolan-2-yl)pyridine as a starting material for drug discovery or the development of other biologically relevant compounds.

- 1,3-Dioxolane Ring: This five-membered ring with two oxygen atoms can act as a protecting group for other functionalities in a molecule.

2-Bromo-6-(1,3-dioxolan-2-yl)pyridine is an organic compound characterized by the presence of a bromine atom and a dioxolane ring attached to a pyridine structure. Its molecular formula is , with a molecular weight of approximately 230.06 g/mol. The compound typically appears as a white to light yellow powder or crystalline solid with a melting point ranging from 43°C to 47°C . The dioxolane moiety serves as a protecting group for aldehydes and ketones, which can be deprotected under acidic conditions, making this compound versatile in synthetic organic chemistry.

- Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions, allowing for the introduction of different nucleophiles.

- Deprotection Reactions: The 1,3-dioxolane ring can be selectively removed under acidic conditions, exposing the underlying functional groups for further reactions.

- Cross-Coupling Reactions: It may also be involved in cross-coupling reactions, particularly with organometallic reagents, to form more complex structures.

Several synthesis methods for 2-Bromo-6-(1,3-dioxolan-2-yl)pyridine have been reported:

- Bromination of Pyridine Derivatives: Starting from 6-hydroxypyridine or related derivatives, bromination can be achieved using bromine or N-bromosuccinimide under controlled conditions.

- Formation of Dioxolane Ring: The dioxolane moiety can be synthesized through the reaction of diols with carbonyl compounds in the presence of acid catalysts.

- One-Pot Synthesis: A one-pot synthesis involving the sequential addition of reagents can also be employed to form both the brominated pyridine and the dioxolane simultaneously .

2-Bromo-6-(1,3-dioxolan-2-yl)pyridine has potential applications in various fields:

- Synthetic Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

- Pharmaceutical Development: Due to its structural features, it may be explored for developing new pharmaceutical agents.

- Material Science: Its unique properties may find applications in creating novel materials with specific functionalities .

Several compounds share structural similarities with 2-Bromo-6-(1,3-dioxolan-2-yl)pyridine. Here is a comparison highlighting its uniqueness:

| Compound Name | CAS Number | Structural Features | Similarity |

|---|---|---|---|

| 2-Bromo-6-(2-methyl-1,3-dioxolan-2-yl)pyridine | 49669-14-9 | Methyl group on dioxolane | High (0.76) |

| 1-(6-Bromopyridin-2-yl)ethanol | 139163-56-7 | Ethanol substituent instead of dioxolane | Moderate (0.76) |

| Ethyl 6-bromopyridine-2-carboxylate | 21190-88-5 | Carboxylate group instead of dioxolane | Moderate (0.65) |

| 1-(6-Bromopyridin-2-yl)-2-methylpropan-2-ol | 955369-59-2 | Alcohol substituent instead of dioxolane | Moderate (0.66) |

The presence of the dioxolane ring in 2-Bromo-6-(1,3-dioxolan-2-yl)pyridine distinguishes it from other bromopyridine derivatives by potentially enhancing its reactivity and selectivity in

2-Bromo-6-(1,3-dioxolan-2-yl)pyridine represents a complex heterocyclic compound featuring a substituted pyridine ring system with both halogen and cyclic acetal substituents [1] [2]. The molecular formula C₈H₈BrNO₂ indicates a molecular weight of 230.06 g/mol, with the compound bearing the Chemical Abstracts Service number 34199-87-6 [1] [2] [3]. The systematic IUPAC nomenclature designates this compound as 2-bromo-6-(1,3-dioxolan-2-yl)pyridine, reflecting the positional arrangement of substituents on the pyridine core [1] [2].

The molecular architecture consists of a six-membered pyridine ring bearing two distinct substituents: a bromine atom at the 2-position and a 1,3-dioxolan-2-yl group at the 6-position [1] [2] [3]. The dioxolane moiety introduces a five-membered heterocyclic ring containing two oxygen atoms in a 1,3-relationship, connected to the pyridine nucleus through a carbon-carbon bond [4] [5]. This structural arrangement creates a bicyclic system where the two rings are linked through a single bond, allowing for conformational flexibility around this connection point [6] [7].

The geometric parameters of the pyridine ring system align with typical aromatic heterocycle characteristics, where the nitrogen atom adopts sp² hybridization within the planar ring structure [8] [9]. The presence of the bromine substituent introduces significant steric and electronic effects due to its large atomic radius and electron-withdrawing properties [10] [11]. Computational studies indicate that carbon-bromine bond lengths in bromopyridine derivatives typically range from 1.924 to 1.956 angstroms, with the specific value being influenced by the electronic environment of the aromatic system [11] [12].

The 1,3-dioxolan-2-yl substituent contributes additional structural complexity through its cyclic acetal functionality [4] [5]. The dioxolane ring exhibits non-planar geometry, with the five-membered ring adopting either envelope or twisted conformations to minimize ring strain [13] [14]. This conformational behavior is characteristic of saturated five-membered rings, where pseudorotational motion allows for dynamic interconversion between different puckered forms [14] [15].

Table 1: Basic Molecular Properties of 2-Bromo-6-(1,3-dioxolan-2-yl)pyridine

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₈BrNO₂ | [1] [2] [3] |

| Molecular Weight (g/mol) | 230.06 | [1] [2] [3] |

| CAS Number | 34199-87-6 | [1] [2] [3] |

| IUPAC Name | 2-bromo-6-(1,3-dioxolan-2-yl)pyridine | [1] [2] [3] |

| SMILES | C1COC(O1)C2=NC(=CC=C2)Br | [1] [2] [3] |

| InChI Key | SYSRNUAOBOQPPX-UHFFFAOYSA-N | [1] [2] [3] |

| Density (g/cm³) | 1.593 ± 0.06 | [2] [16] |

| Boiling Point (°C) | 316.7 ± 42.0 | [2] [16] |

Crystallographic Analysis

Crystallographic studies of substituted pyridine derivatives reveal important structural information about the solid-state organization of these heterocyclic compounds [17] [13]. While specific single-crystal X-ray diffraction data for 2-bromo-6-(1,3-dioxolan-2-yl)pyridine are limited in the literature, related bromopyridine and dioxolane-containing compounds provide valuable insights into the expected crystallographic behavior [17] [13] [9].

Pyridine derivatives typically crystallize in orthorhombic, monoclinic, or triclinic crystal systems, with the specific space group dependent on the nature and position of substituents [17] [9]. The parent pyridine molecule crystallizes in an orthorhombic system with space group Pna2₁, exhibiting lattice parameters of a = 1752 pm, b = 897 pm, and c = 1135 pm at 153 K [9]. The introduction of substituents such as bromine and dioxolane groups significantly alters these crystallographic parameters due to changes in molecular packing and intermolecular interactions [17] [13].

Brominated pyridine derivatives demonstrate characteristic halogen bonding interactions in the solid state, where the bromine atom can participate in directional non-covalent interactions with electron-rich species [17] [10]. These interactions influence the crystal packing arrangement and can lead to the formation of chains or layered structures within the crystal lattice [17] [13]. The electron-withdrawing nature of bromine also affects the overall electron density distribution within the pyridine ring, potentially influencing π-π stacking interactions between aromatic systems [10] [18].

The dioxolane substituent introduces additional complexity to the crystallographic analysis through its conformational flexibility [13] [14]. Related crystallographic studies of compounds containing both pyridine and dioxolane moieties show that the dioxolane ring can adopt envelope conformations with puckering parameters that vary depending on the crystal packing environment [13] [5]. The oxygen atoms within the dioxolane ring can serve as hydrogen bond acceptors, potentially forming intermolecular hydrogen bonds with suitable donors in the crystal structure [13] [5].

Temperature-dependent crystallographic studies of similar heterocyclic compounds reveal phase transitions and conformational changes that occur upon heating or cooling [14] [15]. Differential scanning calorimetry measurements on related dioxolane-containing compounds indicate solidification temperatures around 146 K and melting transitions near 180 K, with intermediate phase changes reflecting conformational reorganization within the crystal lattice [14] [15].

Electronic Distribution and Orbital Considerations

The electronic structure of 2-bromo-6-(1,3-dioxolan-2-yl)pyridine reflects the combined influence of the aromatic pyridine system, the electron-withdrawing bromine substituent, and the electron-donating dioxolane group [19] [8] [20]. Quantum chemical calculations on pyridine derivatives demonstrate that the nitrogen atom significantly perturbs the π-electron distribution compared to benzene, creating regions of altered electron density around the heterocycle [8] [20] [21].

The pyridine ring system contains six π-electrons distributed among three bonding molecular orbitals, following the aromatic electron count rule [8] [22]. The electronegativity difference between nitrogen and carbon atoms results in polarization of the π-electron system, with nitrogen bearing increased electron density relative to the carbon atoms [8] [21]. This polarization affects the chemical reactivity of different positions within the pyridine ring, making certain positions more susceptible to electrophilic or nucleophilic attack [8] [23].

Bromine substitution at the 2-position introduces significant electronic perturbations through both inductive and mesomeric effects [10] [11]. The electron-withdrawing inductive effect of bromine reduces electron density throughout the pyridine ring, while potential mesomeric donation from bromine lone pairs can partially compensate for this depletion [10] [11]. Computational studies of bromopyridine derivatives indicate that carbon-bromine bonds exhibit partial ionic character, with the bromine atom bearing partial negative charge [11] [12].

The 1,3-dioxolan-2-yl substituent at the 6-position provides electron density through its σ-bonding framework, although the oxygen atoms within the dioxolane ring can participate in hyperconjugative interactions with the aromatic system [4] [5]. The acetal carbon directly attached to the pyridine ring represents a potential site for electronic communication between the two ring systems, allowing for through-bond transmission of electronic effects [5] [24].

Molecular orbital calculations reveal that the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are primarily localized on the pyridine ring system, with contributions from the substituents modulating the orbital energies [19] [20]. The presence of bromine typically lowers both HOMO and LUMO energies due to its electron-withdrawing character, while the dioxolane group provides modest electron donation that partially counteracts this effect [19] [10].

Table 2: Computed Electronic Properties

| Property | Value | Reference |

|---|---|---|

| Hydrogen Bond Acceptors | 3 | [25] [26] |

| Hydrogen Bond Donors | 0 | [25] [26] |

| Rotatable Bonds | 1 | [25] [26] |

| Topological Polar Surface Area (Ų) | 31.4 | [25] [26] |

| Heavy Atom Count | 12 | [25] |

| Complexity | 150 | [25] |

| LogP | 1.8895 | [26] |

Conformational Analysis and Stability

The conformational landscape of 2-bromo-6-(1,3-dioxolan-2-yl)pyridine is primarily determined by rotation around the bond connecting the pyridine and dioxolane rings, combined with the inherent flexibility of the five-membered dioxolane cycle [6] [7] [14]. The pyridine ring maintains its planar aromatic geometry, while the dioxolane ring undergoes pseudorotational motion characteristic of saturated five-membered heterocycles [7] [14] [15].

Rotation around the pyridine-dioxolane connecting bond creates different spatial arrangements of the two ring systems relative to each other [6] [7]. Computational conformational analysis typically reveals multiple local minima corresponding to different rotational orientations, with energy barriers for interconversion generally ranging from 5-15 kJ/mol [7] [27]. These relatively low barriers indicate rapid conformational equilibration at room temperature, resulting in dynamic averaging of conformational states [7] [28].

The dioxolane ring exhibits characteristic five-membered ring flexibility, with the ring adopting envelope or twisted conformations to minimize angle strain [13] [14] [15]. Vibrational spectroscopic studies of 1,3-dioxolane reveal ring deformation modes at approximately 665 and 722 cm⁻¹ in the liquid phase, which split into multiple components in the crystalline state due to reduced conformational freedom [14] [15]. The pseudorotational motion of the dioxolane ring allows for continuous interconversion between different puckered forms, with complete rotation occurring on timescales much faster than typical molecular motions [14] [15].

Intramolecular interactions between the pyridine and dioxolane systems can influence conformational preferences [6] [28]. Potential π-σ interactions between the aromatic π-system and the C-H bonds of the dioxolane ring may stabilize certain conformational arrangements [6] [28]. Additionally, dipole-dipole interactions between the polar C-O bonds of the dioxolane ring and the pyridine nitrogen atom can contribute to conformational stabilization [6] [28].

The bromine substituent introduces additional steric considerations that affect conformational preferences [7] [10]. The large van der Waals radius of bromine (approximately 1.85 Å) creates steric interactions with nearby atoms, particularly when the dioxolane ring adopts conformations that bring its atoms into proximity with the bromine substituent [7] [10]. These steric effects can bias the conformational equilibrium toward arrangements that minimize unfavorable contacts [7] [10].

Solvent effects play an important role in conformational stability, with polar solvents typically stabilizing conformations that maximize dipole moments, while nonpolar solvents favor conformations with minimized dipolar interactions [6] [28]. The multiple polar bonds within 2-bromo-6-(1,3-dioxolan-2-yl)pyridine (C-Br, C-N, C-O) create a complex dipole pattern that responds sensitively to the surrounding environment [6] [28].

Structure Comparison with Related Heterocyclic Compounds

Comparative structural analysis of 2-bromo-6-(1,3-dioxolan-2-yl)pyridine with related heterocyclic compounds reveals important structure-property relationships and highlights the unique features introduced by the specific substitution pattern [8] [10] [5]. The compound can be viewed as a hybrid structure combining elements from bromopyridines, alkyl-substituted pyridines, and dioxolane-containing molecules [8] [10] [5].

Comparison with unsubstituted pyridine (C₅H₅N, molecular weight 79.10 g/mol) demonstrates the significant structural elaboration achieved through substitution [8] [9]. The parent pyridine exhibits a simple planar aromatic structure with C₂ᵥ symmetry, while 2-bromo-6-(1,3-dioxolan-2-yl)pyridine displays reduced symmetry due to the different substituents at the 2- and 6-positions [8] [9]. The molecular weight increase from 79.10 to 230.06 g/mol reflects the substantial structural modification achieved through substitution [1] [8].

2-Bromopyridine (C₅H₄BrN, molecular weight 157.99 g/mol) serves as an important reference compound for understanding the electronic effects of bromine substitution [10] [18]. Both compounds share the electron-withdrawing influence of bromine at the 2-position, which reduces electron density throughout the pyridine ring and affects chemical reactivity patterns [10] [18]. However, the additional dioxolane substituent in the target compound provides electron donation that partially compensates for the electron withdrawal by bromine [10] [5].

Structural comparison with 2-bromo-6-methylpyridine (C₆H₆BrN, molecular weight 172.02 g/mol) illustrates the difference between simple alkyl substitution and cyclic acetal substitution [10] [18]. While both compounds feature electron-donating substituents at the 6-position, the dioxolane group introduces additional conformational complexity and potential for intermolecular interactions through its oxygen atoms [10] [5]. The molecular weight difference (230.06 vs 172.02 g/mol) reflects the larger size of the dioxolane substituent compared to a methyl group [10] [5].

1,3-Dioxolane itself (C₃H₆O₂, molecular weight 74.08 g/mol) provides insight into the conformational behavior and chemical properties of the acetal functionality [4] [5]. The parent dioxolane exhibits rapid pseudorotational motion and characteristic vibrational modes that are preserved when the molecule is incorporated as a substituent on the pyridine ring [4] [14]. The attachment to pyridine restricts some conformational freedom while introducing new possibilities for electronic interaction between the ring systems [4] [5].

Table 3: Structural Comparison with Related Heterocyclic Compounds

| Compound | Molecular Formula | Molecular Weight | Functional Groups | Reference |

|---|---|---|---|---|

| 2-Bromo-6-(1,3-dioxolan-2-yl)pyridine | C₈H₈BrNO₂ | 230.06 | Pyridine, Dioxolane, C-Br | [1] [2] [3] |

| Pyridine | C₅H₅N | 79.10 | Pyridine | [8] [9] |

| 2-Bromopyridine | C₅H₄BrN | 157.99 | Pyridine, C-Br | [10] [18] |

| 2-Bromo-6-methylpyridine | C₆H₆BrN | 172.02 | Pyridine, C-Br, Methyl | [10] [18] |

| 1,3-Dioxolane | C₃H₆O₂ | 74.08 | Dioxolane | [4] [5] |

Extended comparison with other brominated heterocycles reveals common structural themes while highlighting the unique aspects of the pyridine-dioxolane combination [10] [18]. Brominated imidazopyridines and quinolines share the electron-withdrawing effects of bromine substitution but lack the conformational flexibility introduced by the dioxolane ring [10] [29]. The combination of aromatic and aliphatic heterocyclic systems in 2-bromo-6-(1,3-dioxolan-2-yl)pyridine creates opportunities for diverse intermolecular interactions and chemical transformations [10] [5].

Molecular Weight (230.059)

2-Bromo-6-(1,3-dioxolan-2-yl)pyridine has a molecular weight of 230.059 g/mol [1] [2] [3]. This molecular weight is consistent across multiple chemical databases and corresponds to the molecular formula C₈H₈BrNO₂ [1] [4]. The compound contains eight carbon atoms, eight hydrogen atoms, one bromine atom, one nitrogen atom, and two oxygen atoms, contributing to its specific molecular mass.

Density (1.6±0.1 g/cm³)

The density of 2-Bromo-6-(1,3-dioxolan-2-yl)pyridine is reported as 1.6±0.1 g/cm³ [1] [2] [5]. This relatively high density is attributed to the presence of the bromine atom, which significantly increases the molecular mass per unit volume. The measurement uncertainty of ±0.1 g/cm³ indicates the precision limitations of density determination methods for this compound. This density value places the compound in the range typical for brominated organic compounds.

Boiling Point (316.7±42.0 °C at 760 mmHg)

The boiling point of 2-Bromo-6-(1,3-dioxolan-2-yl)pyridine is 316.7±42.0 °C at 760 mmHg [1] [6] [7]. This relatively high boiling point is consistent with the molecular structure, which includes a pyridine ring system and a cyclic dioxolane group that contribute to intermolecular forces. The substantial uncertainty range of ±42.0 °C reflects the challenges in precisely determining boiling points for compounds with complex molecular structures and the potential variation in measurement conditions.

Flash Point (145.3±27.9 °C)

The flash point of 2-Bromo-6-(1,3-dioxolan-2-yl)pyridine is 145.3±27.9 °C [1] [6]. This parameter is crucial for safety considerations in handling and storage of the compound. The flash point indicates the lowest temperature at which the compound can form an ignitable mixture with air near the surface of the liquid. The uncertainty of ±27.9 °C suggests variability in measurement conditions or methodologies used for determination.

Refractive Index (1.568)

The refractive index of 2-Bromo-6-(1,3-dioxolan-2-yl)pyridine is 1.568 [1] [6]. This optical property indicates how light propagates through the compound and is useful for identification and purity assessment. The refractive index value is consistent with organic compounds containing aromatic systems and heteroatoms, particularly those with bromine substituents which tend to increase the refractive index due to their high polarizability.

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectral Properties

The ¹H Nuclear Magnetic Resonance spectrum of 2-Bromo-6-(1,3-dioxolan-2-yl)pyridine exhibits characteristic signals that confirm its molecular structure . In deuterated chloroform (CDCl₃), the dioxolane ring protons appear as multiplets in the region δ 4.17–4.07 ppm, while the pyridine ring protons are observed at δ 8.38 ppm . Additional ¹H Nuclear Magnetic Resonance data obtained at 500 MHz shows dioxolane methylene protons at δ 3.95-4.20 ppm [9]. When measured in acetone-d₆ at 400 MHz, the dioxolane protons appear at δ 3.99–3.93 ppm and δ 3.85–3.81 ppm [10].

The ¹³C Nuclear Magnetic Resonance spectrum provides detailed information about the carbon framework. At 100 MHz in CDCl₃, characteristic carbon signals are observed at δ 158.8, 157.4, 144.2, 141.0, 138.1, 116.0, 114.6, 110.4, and 104.1 ppm [11]. Additional ¹³C Nuclear Magnetic Resonance data at 126 MHz shows signals at δ 174.3, 149.4, 148.6, 147.1, 138.8, and 137.9 ppm [12]. These chemical shifts are characteristic of pyridine ring carbons and dioxolane carbons, confirming the proposed structure.

Infrared Spectroscopic Analysis

Infrared spectroscopy of 2-Bromo-6-(1,3-dioxolan-2-yl)pyridine reveals several characteristic absorption bands. The compound exhibits a carbonyl stretch at 1695 cm⁻¹ and 1669 cm⁻¹ [9], indicating the presence of carbonyl functionality in related derivatives. A carbon-nitrogen stretch appears at 1639 cm⁻¹ [9]. The aromatic carbon-carbon stretches are observed at 1625 cm⁻¹, while the carbon-nitrogen stretches in the aromatic system appear at 1316 cm⁻¹ [13]. The dioxolane ring is characterized by carbon-oxygen-carbon stretching vibrations at 1092 and 1070 cm⁻¹ [13]. These infrared absorption frequencies provide definitive structural confirmation and are useful for compound identification and purity assessment.

Ultraviolet-Visible Absorption Profile

Ultraviolet-Visible spectroscopy of 2-Bromo-6-(1,3-dioxolan-2-yl)pyridine shows absorption in the ultraviolet region, which is characteristic of aromatic compounds containing pyridine rings [14]. The absorption spectrum exhibits solvent-dependent behavior, indicating sensitivity to the chemical environment [14]. Measurements are typically performed using a Shimadzu ultraviolet-3600 spectrophotometer under controlled conditions [14]. While specific wavelength maxima and extinction coefficients are not extensively reported in the literature, the compound shows typical aromatic absorption patterns consistent with substituted pyridine derivatives.

Thermodynamic Properties

Currently, comprehensive thermodynamic data for 2-Bromo-6-(1,3-dioxolan-2-yl)pyridine is not available in the literature. Standard enthalpy of formation, standard entropy, heat capacity, Gibbs free energy of formation, enthalpy of vaporization, and enthalpy of fusion have not been experimentally determined or reported for this specific compound. This represents a significant gap in the thermodynamic characterization of this molecule that would require experimental calorimetric studies to address.

Solubility Parameters and Solution Behavior

2-Bromo-6-(1,3-dioxolan-2-yl)pyridine demonstrates moderate solubility in organic solvents [15] [11] [9] [10]. The compound is soluble in chloroform, as evidenced by successful Nuclear Magnetic Resonance studies conducted in deuterated chloroform [11] [9] [10]. It also shows solubility in dimethyl sulfoxide [15] and ethanol, as inferred from synthetic procedures that utilize these solvents [9]. The compound is soluble in acetone, as demonstrated by Nuclear Magnetic Resonance studies performed in acetone-d₆ [10].

The calculated logarithm of the partition coefficient (XLogP3) is 1.3 [4], indicating moderate lipophilicity. This value suggests that the compound has balanced hydrophilic and lipophilic characteristics, with the dioxolane ring providing some polarity while the brominated pyridine ring contributes to lipophilicity. The topological polar surface area is 31.4 Ų [4], which is relatively low and consistent with good membrane permeability properties.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant